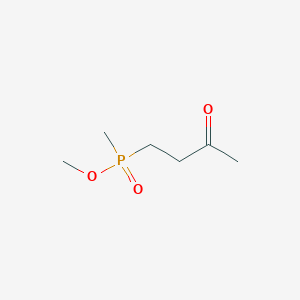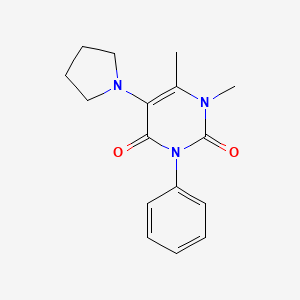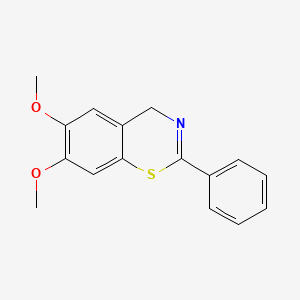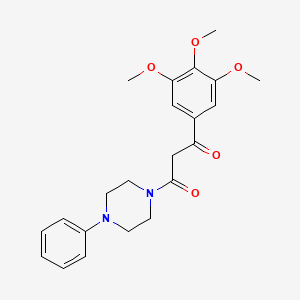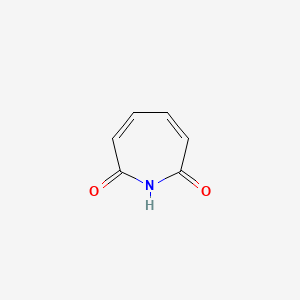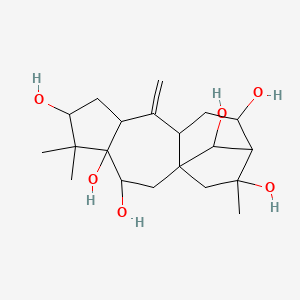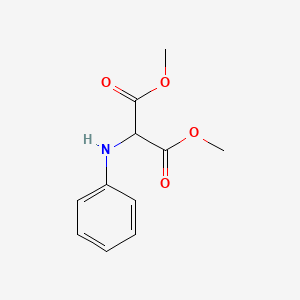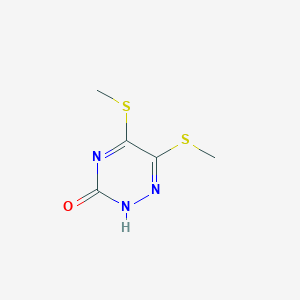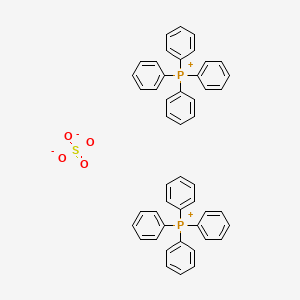
1-Ethenyl-2,3,4-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-2,3,4-trimethylbenzene is an organic compound with the molecular formula C11H14. It is a derivative of benzene, where three methyl groups and one ethenyl group are attached to the benzene ring. This compound is also known as 2,3,4-trimethylstyrene. It is a colorless liquid with a distinct aromatic odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,3,4-trimethylbenzene can be synthesized through several methods. One common method involves the alkylation of 2,3,4-trimethylbenzene with ethylene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. Catalysts such as zeolites or supported metal catalysts are used to enhance the reaction efficiency and selectivity. The reaction mixture is then subjected to distillation and purification processes to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-2,3,4-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Hydrogenation of the ethenyl group using catalysts like palladium on carbon (Pd/C) can convert it to the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups or the ethenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), Friedel-Crafts alkylation or acylation reagents (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-2,3,4-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties.
Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-2,3,4-trimethylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the ethenyl group is typically the site of attack by oxidizing agents, leading to the formation of intermediate species that further react to form carboxylic acids. In reduction reactions, the ethenyl group is hydrogenated to form ethyl derivatives. Electrophilic aromatic substitution reactions involve the attack of electrophiles on the benzene ring, leading to the formation of substituted products.
Comparación Con Compuestos Similares
1-Ethenyl-2,3,4-trimethylbenzene can be compared with other similar compounds such as:
1,2,4-Trimethylbenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
1,3,5-Trimethylbenzene: Has a different arrangement of methyl groups, leading to different reactivity and properties.
2-Ethenyl-1,3,5-trimethylbenzene: Similar structure but with different positions of the ethenyl and methyl groups, affecting its chemical behavior.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
35074-19-2 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
1-ethenyl-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H14/c1-5-11-7-6-8(2)9(3)10(11)4/h5-7H,1H2,2-4H3 |
Clave InChI |
MHKPHXSKQHOBRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


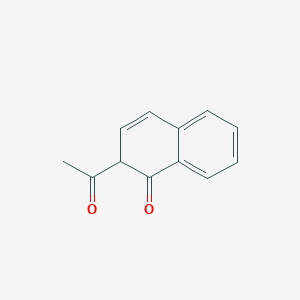
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
